molecular formula C16H11ClF2N4O2 B278850 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

货号 B278850
分子量: 364.73 g/mol
InChI 键: WQNYUEAAYMWJDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be effective in the treatment of NSCLC patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs.

作用机制

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide selectively targets the mutated form of the EGFR kinase domain, which is responsible for the development of resistance to first-generation EGFR TKIs. By inhibiting this mutated form of the EGFR kinase domain, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide prevents the activation of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with the T790M mutation. In addition, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit tumor growth in xenograft models of NSCLC with the T790M mutation.

实验室实验的优点和局限性

One advantage of using 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high selectivity for the mutated form of the EGFR kinase domain, which allows for the specific targeting of NSCLC cells with the T790M mutation. However, one limitation of using 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its high cost, which may limit its accessibility to some researchers.

未来方向

1. Combination therapy: 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is currently being studied in combination with other targeted therapies and immunotherapies for the treatment of NSCLC.
2. Biomarker development: Further research is needed to identify biomarkers that can predict response to 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide and guide patient selection for treatment.
3. Resistance mechanisms: Studies are needed to identify mechanisms of resistance to 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide and develop strategies to overcome resistance.
4. Clinical trials in other cancers: 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in preclinical studies for the treatment of other cancers, such as breast and ovarian cancer, and further clinical trials in these cancers are warranted.

合成方法

The synthesis of 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chloroaniline with 4-(difluoromethoxy)benzoyl chloride to form the intermediate 4-(difluoromethoxy)phenyl-4-chloroaniline. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid to form the final product, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide.

科学研究应用

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with the T790M mutation. In a phase I/II clinical trial, 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide demonstrated a high response rate and prolonged progression-free survival in patients with the T790M mutation. 1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have a favorable safety profile in clinical trials.

属性

产品名称

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

分子式

C16H11ClF2N4O2

分子量

364.73 g/mol

IUPAC 名称

1-(4-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H11ClF2N4O2/c17-10-1-5-12(6-2-10)23-9-20-14(22-23)15(24)21-11-3-7-13(8-4-11)25-16(18)19/h1-9,16H,(H,21,24)

InChI 键

WQNYUEAAYMWJDE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)F

规范 SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。